molecular formula C9F17KO4 B12718253 Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate CAS No. 67118-57-4

Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate

Cat. No.: B12718253
CAS No.: 67118-57-4
M. Wt: 534.16 g/mol
InChI Key: CIGILZLDPNHLAC-UHFFFAOYSA-M
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Description

Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate (CAS 67118-57-4) is a per- and polyfluoroalkyl substance (PFAS) characterized by its highly fluorinated ether chain and potassium counterion. It has a molecular formula of C₉O₄F₁₇K, a molecular weight of 534.165 g/mol, and a boiling point of 263.2°C at 760 mmHg . The compound exhibits exceptional thermal stability and low vapor pressure (≈0.01 Pa at 20°C), typical of fluorinated polymers . Its primary industrial application is as a processing aid in fluoropolymer synthesis and as a functional monomer in water- and oil-repellent coatings for textiles .

Properties

CAS No.

67118-57-4

Molecular Formula

C9F17KO4

Molecular Weight

534.16 g/mol

IUPAC Name

potassium;2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate

InChI

InChI=1S/C9HF17O4.K/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19;/h(H,27,28);/q;+1/p-1

InChI Key

CIGILZLDPNHLAC-UHFFFAOYSA-M

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate involves multiple steps. One common method includes the catalytic oxidation of a precursor compound, such as n-C3F7OCF(CF3)CF2OCF=CF2, with molecular oxygen. This reaction produces a mixture of carbonyl fluorides, which are then subjected to alkaline hydrolysis, resulting in the formation of the desired potassium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different fluorinated products.

    Substitution: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated carbonyl compounds, while substitution reactions can produce a variety of substituted fluorinated compounds.

Scientific Research Applications

Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.

    Biology: The compound’s stability and resistance to degradation make it useful in biological studies, where it can be used as a tracer or marker.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings and polymers.

Mechanism of Action

The mechanism by which Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate exerts its effects involves its interaction with molecular targets and pathways. The compound’s fluorinated structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ammonium 2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)Propanoate (HFPO-DA/GenX)

  • Structure : Lacks the extended ether chain and hexafluoropropoxy group present in the potassium salt.
  • Molecular Weight : 347 g/mol (ammonium salt form) vs. 534.165 g/mol (potassium salt) .
  • Applications : Used as a replacement for PFOA in fluoropolymer manufacturing .
  • Toxicity : Chronic exposure in rats caused dose-dependent liver weight increases (50 mg/kg/day in males; 500 mg/kg/day in females) . Classified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to reproductive and developmental toxicity .
  • Environmental Behavior : Lower water solubility compared to the potassium salt, but still highly mobile in groundwater .

2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-Hexafluoro-2-(Heptafluoropropoxy)Propoxy)Propanoic Acid (HFPO-TeA)

  • Structure : The acid form of the potassium salt, lacking the potassium counterion.
  • Molecular Weight : 518.96 g/mol (vs. 534.165 g/mol for the potassium salt) .
  • Environmental Presence : Detected in global surface waters at concentrations up to 120 ng/L, indicating widespread contamination .
  • Regulatory Status : Under review for SVHC classification due to structural similarity to GenX .

Propanoyl Fluoride Derivatives (e.g., CAS 2641-34-1)

  • Structure : Features a reactive fluoride group instead of a carboxylate.
  • Molecular Weight : 498.07 g/mol .
  • Reactivity : Higher chemical reactivity due to the fluoride substituent, making it suitable as an intermediate in fluorochemical synthesis .
  • Toxicity Data: Limited, but acute toxicity studies suggest higher hazards compared to carboxylate salts .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity Highlights
Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate 67118-57-4 C₉O₄F₁₇K 534.165 Fluoropolymer processing, textile coatings High environmental persistence
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (HFPO-DA/GenX) 62037-80-3 C₆HF₁₁O₃NH₄ 347 PFOA replacement, fluoropolymer production Liver toxicity in rodents
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propanoic acid (HFPO-TeA) 13252-13-6 C₉HF₁₇O₅ 518.96 Industrial intermediate Suspected metabolic activation
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]- 2641-34-1 C₉F₁₈O₃ 498.07 Fluorochemical synthesis High reactivity, acute toxicity risks

Key Findings

  • Structural Complexity : The potassium salt’s extended ether chain enhances thermal stability but complicates biodegradation compared to simpler PFAS like HFPO-DA .
  • Regulatory Trends : Both HFPO-DA and the potassium salt are under increased scrutiny for SVHC classification, driven by persistence and mobility .

Biological Activity

Potassium 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)propionate (CAS Number: 67118-57-4) is a complex fluorinated compound belonging to the per- and polyfluoroalkyl substances (PFAS) category. PFAS are widely recognized for their persistence in the environment and potential health impacts. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C9F17KO4
Molecular Weight 534.165 g/mol
Boiling Point 263.2 °C
Flash Point 113 °C
Density Not Available

Structure

The structure of this compound is characterized by multiple fluorinated chains that contribute to its unique properties and biological interactions.

Toxicological Profile

Research indicates that PFAS compounds can have various biological effects due to their chemical stability and ability to bioaccumulate. The following key findings summarize the toxicological aspects associated with this compound:

  • Bioaccumulation : Studies have shown that PFAS can accumulate in human and animal tissues over time. This accumulation raises concerns regarding long-term exposure and potential health risks such as liver damage and immune dysfunction .
  • Epidemiological Studies : Epidemiological studies have linked PFAS exposure to adverse health outcomes including increased cholesterol levels, altered immune response, reproductive issues, and liver disease .

Environmental Impact

This compound is part of a broader category of substances that are known for their persistence in the environment. Key environmental findings include:

  • Mobility in Water : Many PFAS compounds exhibit high mobility in aquatic environments. This characteristic facilitates their transport across long distances from the source of contamination .
  • Food Chain Contamination : The bioaccumulation potential of PFAS compounds raises concerns about their presence in food sources. As these substances accumulate in aquatic organisms, they can enter the human food chain .

Case Studies

  • Case Study on Liver Toxicity :
    • A study conducted on rats demonstrated hepatotoxic effects at specific doses of PFAS exposure. The benchmark dose (BMD) for liver weight increase was established to assess risk levels associated with human exposure .
  • Human Health Correlation :
    • A comprehensive review of multiple epidemiological studies indicated a correlation between PFAS exposure and various health issues such as thyroid dysfunction and reproductive health problems. This review highlighted the need for further research into the mechanisms behind these associations .

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